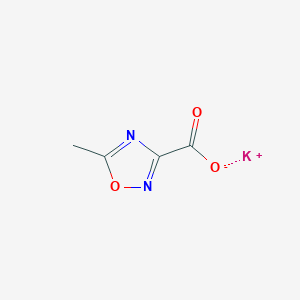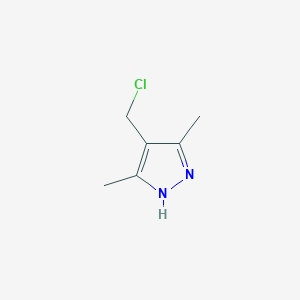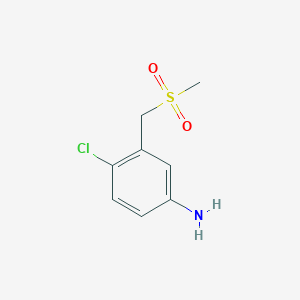
2,6-Bis(octyloxy)benzaldehyde
Descripción general
Descripción
2,6-Bis(octyloxy)benzaldehyde is a chemical compound with the molecular formula C23H38O3 . It is also known by its CAS number 1175455-04-5 .
Physical And Chemical Properties Analysis
The boiling point of 2,6-Bis(octyloxy)benzaldehyde is predicted to be 481.1±25.0 °C and its density is predicted to be 0.953±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Mechanochemistry in Photochromic Oligophenyleneimines Synthesis
Amado-Briseño et al. (2019) synthesized two oligophenyleneimines type pentamers with terminal aldehydes using a mechanochemistry method. This included 2,6-Bis(octyloxy)benzaldehyde as a starting material. These compounds demonstrated interesting photochromic properties and were proposed as organic semiconductors, showcasing potential in optical and electrochemical applications (Amado-Briseño et al., 2019).
2. Electrochromic Materials Development
Goker et al. (2014) synthesized monomers containing 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole, a derivative of 2,6-Bis(octyloxy)benzaldehyde. These monomers were used for electrochemical polymerizations, indicating potential use in electrochromic devices due to their electronic properties (Goker et al., 2014).
3. Synthesis of Heterocyclic Compounds
Yahya and Roof (2022) utilized bis-α, β-unsaturated carbonyl compounds prepared from 2,6-Bis(octyloxy)benzaldehyde for the formation of several heterocyclic compounds like pyrazoline carbothioamide and pyrimidinethiole. These compounds are characterized for potential applications in various chemical processes (Yahya & Roof, 2022).
4. Photovoltaic Material Synthesis
Nierengarten et al. (2004) reported the synthesis of disymmetrically substituted oligo(phenyleneethynediyl) derivatives from 2,5-Bis(octyloxy)-4-[(triisopropylsilyl)ethynyl]benzaldehyde, a relative of 2,6-Bis(octyloxy)benzaldehyde. These derivatives were used to create fullerene-oligo(phenyleneethynediyl) conjugates as active materials in photovoltaic devices (Nierengarten et al., 2004).
Propiedades
IUPAC Name |
2,6-dioctoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-3-5-7-9-11-13-18-25-22-16-15-17-23(21(22)20-24)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOLPYHXURSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(octyloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)








